molecular formula C20H20N2O3 B12770552 Coumaroyl methoxytryptamine CAS No. 366452-03-1

Coumaroyl methoxytryptamine

Cat. No.: B12770552
CAS No.: 366452-03-1
M. Wt: 336.4 g/mol
InChI Key: DAYQHEUNAQSDHV-RUDMXATFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumaroyl methoxytryptamine typically involves the coupling of a coumaroyl chloride with a methoxytryptamine derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Coumaroyl methoxytryptamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of coumarin-quinones, while reduction can yield dihydrocoumarins .

Scientific Research Applications

Coumaroyl methoxytryptamine has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.

    Biology: Employed in the study of enzyme inhibition and as a tool for investigating metabolic pathways.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of coumaroyl methoxytryptamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as monoamine oxidase and cholinesterase, which are involved in the metabolism of neurotransmitters . The compound’s ability to interact with these enzymes can lead to changes in neurotransmitter levels and modulation of various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with similar structural features but lacking the methoxytryptamine moiety.

    Methoxytryptamine: A compound with similar tryptamine structure but without the coumaroyl group.

    Coumaroyl derivatives: Other derivatives with different substituents on the coumaroyl group.

Uniqueness

Coumaroyl methoxytryptamine is unique due to its combined structural features of both coumarin and methoxytryptamine, which confer distinct biological and chemical properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities.

Properties

CAS No.

366452-03-1

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C20H20N2O3/c1-25-17-7-8-19-18(12-17)15(13-22-19)10-11-21-20(24)9-4-14-2-5-16(23)6-3-14/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-4+

InChI Key

DAYQHEUNAQSDHV-RUDMXATFSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=C(C=C3)O

Origin of Product

United States

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